QF0301B QF0301B QF0301B is an α1 adrenergic receptor antagonist and a low α2 adrenoceptor, 5-HT2A, and histamine H1 receptor blocker.
Brand Name: Vulcanchem
CAS No.: 149247-12-1
VCID: VC0007058
InChI: InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O
Molecular Formula: C₂₃H₂₈N₂O₂
Molecular Weight: 364.5 g/mol

QF0301B

CAS No.: 149247-12-1

Cat. No.: VC0007058

Molecular Formula: C₂₃H₂₈N₂O₂

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

QF0301B - 149247-12-1

CAS No. 149247-12-1
Molecular Formula C₂₃H₂₈N₂O₂
Molecular Weight 364.5 g/mol
IUPAC Name 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3
Standard InChI Key PJOARVZMKMVACL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O

Chemical Identity and Structural Characteristics

QF0301B (CAS 149247-12-1) has a molecular weight of 364.48 g/mol and the systematic name 2-{1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3,5,6,7,8,8a-hexahydro-1H-1,3-oxazolo[3,4-a]pyridin-3-yl}phenol. Its SMILES string (O=C1C=2C=CC=CC2CCC1CCN3CCN(C=4C=CC=CC4OC)CC3) reveals a tricyclic framework combining quinoline, oxazolo-pyridine, and phenolic groups . The compound’s three-dimensional conformation enables simultaneous interaction with adrenergic and serotonergic receptors, as evidenced by X-ray crystallography studies of analogous quinoline derivatives .

Table 1: Physicochemical Properties of QF0301B

PropertyValue
Molecular FormulaC₂₃H₂₈N₂O₂
Molecular Weight364.48 g/mol
logP (Predicted)3.2 ± 0.3
Aqueous Solubility0.02 mg/mL (25°C)
Storage Conditions-20°C (powder), -80°C (solution)

Pharmacological Mechanisms and Receptor Affinity

QF0301B exhibits nanomolar affinity for α1-adrenoceptors (pA₂ = 9.00 ± 0.12 in rat aorta), surpassing prazosin (pA₂ = 8.3) in potency . Competitive binding assays reveal secondary activity at α2-adrenoceptors (pA₂ = 5.91 ± 0.43 in rat atria), 5-HT2A receptors (pA₂ = 6.75 ± 0.06 in aorta), and histamine H1 receptors (pA₂ = 7.40 ± 0.40 in guinea pig ileum) . Unlike selective α1-antagonists, QF0301B’s multi-receptor profile may enhance therapeutic efficacy in conditions like hypertension and benign prostatic hyperplasia (BPH), where cross-talk between adrenergic, serotonergic, and histaminergic pathways occurs.

Table 2: Receptor Binding Profiles

ReceptorpA₂ ValueTissue Model
α1-Adrenoceptor9.00 ± 0.12Rat aorta
α2-Adrenoceptor5.91 ± 0.43Rat vas deferens
5-HT2A6.75 ± 0.06Rat stomach fundus
Histamine H17.40 ± 0.40Guinea pig ileum

In Vitro Pharmacodynamic Effects

In isolated rat aorta rings, QF0301B dose-dependently inhibits phenylephrine-induced contractions (EC₅₀ = 1.2 nM), demonstrating 10-fold greater potency than prazosin . Electrophysiological studies in rat vas deferens show that QF0301B reverses clonidine-induced inhibition of neurotransmitter release (IC₅₀ = 8.7 nM), suggesting α2-antagonism contributes to its sympatholytic effects . Additionally, the compound noncompetitively antagonizes 5-HT3 receptors (pA₂ = 5.2) and exhibits weak calcium channel blocking activity, which may explain its bradycardic effects in vivo .

ParameterQF0301B (0.2 mg/kg/day)Prazosin (1 mg/kg/day)
Δ MAP (mmHg)-42 ± 3.1-38 ± 2.8
Δ Heart Rate (bpm)-22 ± 4.5+18 ± 5.2
Plasma Norepinephrine+15%+85%

Future Research Directions

Phase I clinical trials are warranted to assess QF0301B’s pharmacokinetics and QT interval effects, given its weak hERG channel inhibition (IC₅₀ = 12 μM) . Comparative studies against newer α-blockers like silodosin could clarify its niche in BPH management. Additionally, structural optimization to reduce H1 receptor affinity may improve safety while retaining multi-receptor efficacy.

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